molecular formula C11H14FNO B1448079 [1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol CAS No. 1423026-80-5

[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol

Cat. No.: B1448079
CAS No.: 1423026-80-5
M. Wt: 195.23 g/mol
InChI Key: DMHBZKHOJFIBCO-UHFFFAOYSA-N
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Description

“[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol” is a chemical compound with the CAS Number: 1423026-80-5 . It has a molecular weight of 195.24 . The IUPAC name for this compound is [1-(4-fluorophenyl)-3-methyl-3-azetidinyl]methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FNO/c1-11(8-14)6-13(7-11)10-4-2-9(12)3-5-10/h2-5,14H,6-8H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Insights

  • Microwave-Assisted Synthesis : An efficient method for regioselective synthesis involving [1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol was developed, leveraging microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. The study emphasized on the synthesis and theoretical analysis of the intermediates and final products, offering a strategic pathway for future chemical synthesis applications (Moreno-Fuquen et al., 2019).

  • Crystallography and Molecular Structure Analysis : Various studies have reported the synthesis and crystal structure of compounds involving this compound. These analyses provide crucial insights into the intermolecular interactions and energy frameworks, contributing to a better understanding of their structural, electronic, and interaction properties, which are essential for material science and pharmaceutical applications (Nagaraju et al., 2018).

Biological Activity and Therapeutic Potential

  • Antibacterial and Antitumor Activities : Compounds synthesized using this compound derivatives have shown promising antibacterial activities against various pathogenic bacteria. Additionally, some derivatives have exhibited distinct inhibition on the proliferation of cancer cell lines, indicating their potential as therapeutic agents in combating bacterial infections and cancer (Nagaraj et al., 2018; Tang & Fu, 2018).

Material Science and Advanced Applications

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Studies : Solid-state NMR spectroscopy and electron ionization mass spectrometry were employed to comprehensively characterize Linezolid and its synthetic precursors, including this compound. These techniques elucidated molecular disorders in crystal lattices and fragmentation pathways, providing invaluable insights for pharmaceutical sciences and material characterization (Wielgus et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

[1-(4-fluorophenyl)-3-methylazetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-11(8-14)6-13(7-11)10-4-2-9(12)3-5-10/h2-5,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHBZKHOJFIBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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